

clinical trial protocols azelastine allergic rhinitis

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: (S)-Azelastine Hydrochloride

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Efficacy Data from Clinical Trials

The tables below summarize efficacy and trial design data for azelastine in different formulations, based on recent controlled studies.

Table 1: Efficacy of Azelastine Monotherapy in Perennial Allergic Rhinitis (PAR) [1]

Parameter	0.15% Azelastine	0.10% Azelastine	Placebo	Statistical Significance (p-value)
Dosage	Two sprays/nostril BID (1,644 µg daily)	Two sprays/nostril BID (1,096 µg daily)	Two sprays/nostril BID	
LS Mean Improvement in rTNSS*	4.10	3.81	Not Reported	p=0.04 (0.15% vs. Placebo)
Individual Symptom (Runny Nose)	Statistically significant improvement	Not Reported	Not Reported	p=0.04 (0.15% vs. Placebo)

Parameter	0.15% Azelastine	0.10% Azelastine	Placebo	Statistical Significance (p-value)
Key Secondary Outcomes	Numerical improvements in itchy nose, nasal congestion, and sneezing vs. placebo.			

Abbreviations: LS, Least Squares; rTNSS, reflective Total Nasal Symptom Score (sum of 4 symptoms, scale 0-12).

Table 2: Efficacy of Azelastine-Fluticasone Combination Therapy with Adjuvant Irrigation [2]

Parameter	Aze-Flu + Saline Irrigation (Experimental)	Aze-Flu + Aze & Flu Sprays (Control)	Statistical Significance
Treatment Regimen	Aze-Flu (137µg Aze/50µg Flu per spray), 1 spray/nostril BID + Saline irrigation BID	Azelastine (70µg/spray), 2 sprays/nostril BID + Fluticasone (50µg/spray), 1 spray/nostril BID	
LS Mean Δ in TNSS at Week 4	Greater reduction	Lesser reduction	p<0.001
LS Mean Δ in TNSS at Week 2	Greater reduction	Lesser reduction	p<0.001
Other Outcomes	More favorable changes in rhinoscopy scores, VAS, and RQLQ scores.		
Safety	Comparable adverse event profile to control.	Comparable adverse event profile to experimental group.	

Detailed Clinical Trial Protocol Summary

Here is a detailed methodology for a typical phase III trial investigating azelastine for allergic rhinitis, synthesized from the reviewed studies [1] [2].

Trial Design and Objectives

- **Primary Objective:** To evaluate the efficacy of a new formulation of 0.15% azelastine nasal spray compared to placebo in reducing the reflective Total Nasal Symptom Score (rTNSS) over a 4-week treatment period in patients with perennial allergic rhinitis (PAR).
- **Secondary Objectives:** To assess the efficacy on individual nasal symptoms, evaluate a secondary symptom complex score (SSCS), and monitor safety and tolerability.
- **Design:** Randomized, double-blind, placebo-controlled, parallel-group study. Includes a 7-day single-blind placebo lead-in period before the 28-day double-blind treatment period [1].
- **Randomization:** Patients are randomized in a 1:1:1 ratio to 0.15% azelastine, 0.10% azelastine, or placebo.

Participant Selection (Key Criteria)

- **Inclusion Criteria:**
 - Males and females aged ≥ 12 years.
 - ≥ 2 -year clinical history of PAR.
 - Positive skin prick test to a relevant perennial allergen.
 - Moderate-to-severe symptoms at screening and randomization, defined as a 12-hour rTNSS of at least 6 (on a 0-12 scale) and a nasal congestion score of 2-3 (on a 0-3 scale).
- **Exclusion Criteria:**
 - Presence of nasal ulceration, nasal septal perforation, or recent nasal/sinus surgery.
 - Significant nasal polyposis or structural abnormalities.
 - Presence of asthma requiring chronic treatment.
 - Pregnancy or lactation.
 - Hypersensitivity to azelastine or excipients.
- **Washout Periods:** Required for confounding medications (e.g., corticosteroids, leukotriene modifiers, other antihistamines, decongestants) prior to enrollment [1].

Intervention and Dosing

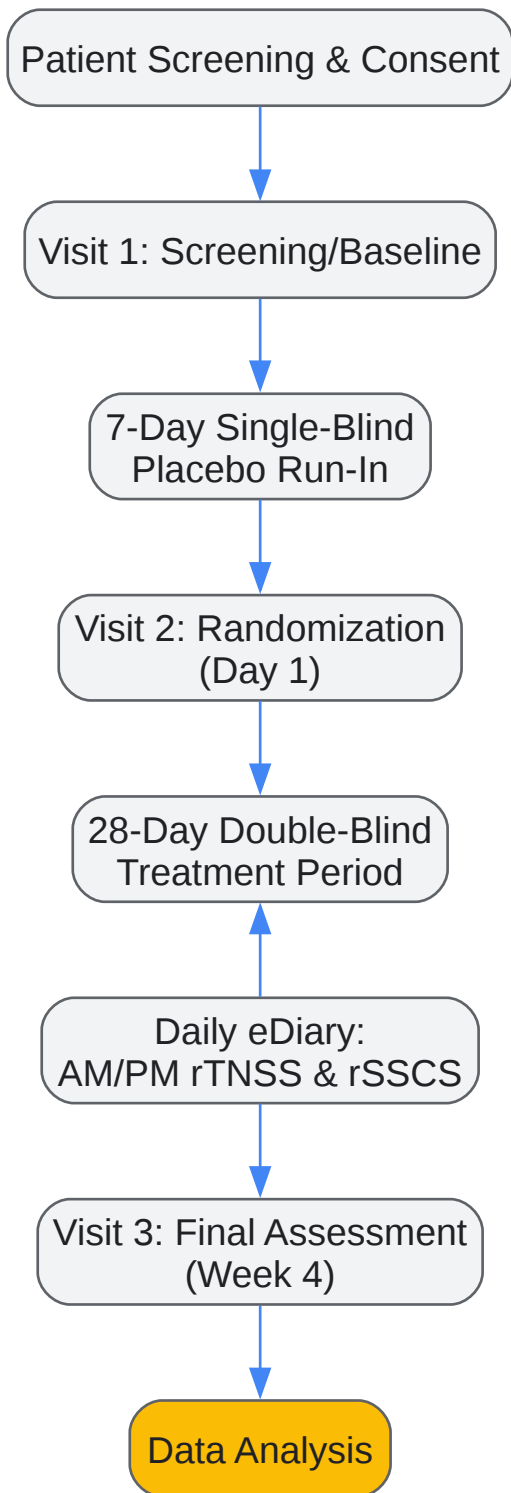
- **Investigational Product:** 0.15% Azelastine hydrochloride nasal spray.
- **Dosing Regimen:** Two sprays per nostril, twice daily (total daily dose: 1,644 µg).
- **Control:** Matching placebo nasal spray, identical in appearance and administration.
- **Blinding:** Double-blind (investigator and participant). The single-blind placebo run-in period helps establish a baseline and identify placebo responders [1].

Outcome Measures and Assessments

- **Primary Efficacy Endpoint:**
 - Change from baseline in the average 12-hour reflective Total Nasal Symptom Score (rTNSS) over the 28-day treatment period.
 - **rTNSS Composition:** Sum of four individual symptom scores (runny nose, sneezing, itchy nose, nasal congestion), each rated on a 4-point scale (0=none to 3=severe). Thus, total rTNSS ranges from 0 to 12. Patients record scores in a diary twice daily before dosing [1].
- **Secondary Efficacy Endpoints:**
 - Change from baseline in individual rTNSS symptom scores.
 - Change from baseline in the 12-hour reflective Secondary Symptom Complex Score (rSSCS), which includes postnasal drip, itchy eyes, cough, and headache [1].
- **Safety Assessments:**
 - Monitoring of adverse events (AEs), serious AEs (SAEs), vital signs, and physical examinations. Particular attention is paid to local tolerability (e.g., bitter taste, epistaxis) [1].

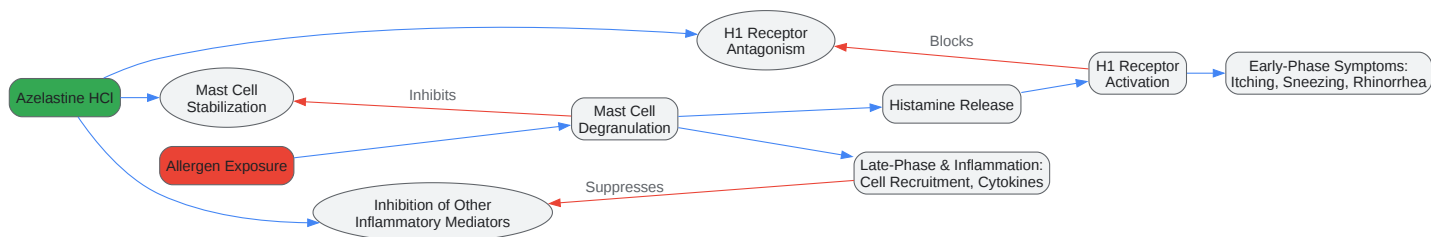
Experimental Workflow and Signaling Pathway

The following diagrams illustrate the overall patient journey in a typical trial and the multi-modal mechanism of action of azelastine.



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Figure 1: Clinical Trial Workflow for Azelastine in Allergic Rhinitis. This diagram outlines the key stages of a phase III trial, from screening through to final analysis [1].



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Figure 2: Multimodal Mechanism of Action of Azelastine. Azelastine exerts its effects through histamine receptor blockade and multiple anti-inflammatory actions [3].

Key Considerations for Protocol Development

- **Novel Formulations:** Recent trials investigate formulations with excipients like sorbitol and sucralose to mask the characteristic bitter taste of azelastine, which can potentially unblind a study [1].
- **Combination Therapy:** Fixed-dose combinations of azelastine and fluticasone propionate represent a significant advance for moderate-to-severe patients. Trials show enhanced efficacy when this combination is paired with adjuvant nasal saline irrigation [2].
- **Adherence and Blinding:** The use of electronic daily diaries improves data quality for reflective symptom scores. The bitter taste of azelastine is a challenge for maintaining blinding; using a taste-masked formulation or a double-dummy design for combination trials is critical [1] [2].

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2. Nasal saline irrigation with azelastine-fluticasone ... [frontiersin.org]
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To cite this document: Smolecule. [clinical trial protocols azelastine allergic rhinitis]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b542535#clinical-trial-protocols-azelastine-allergic-rhinitis]

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